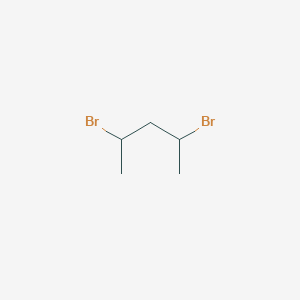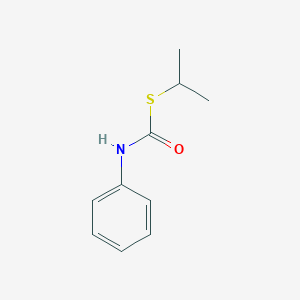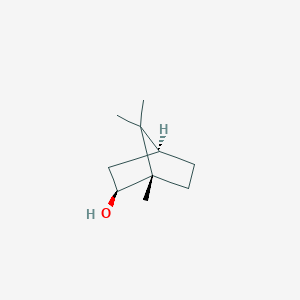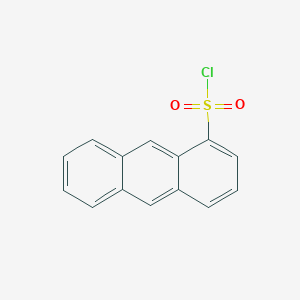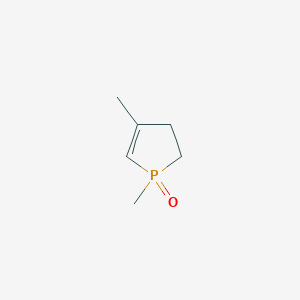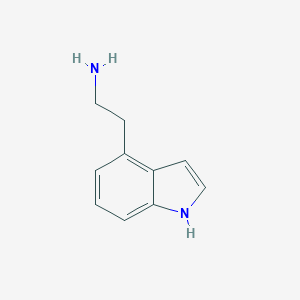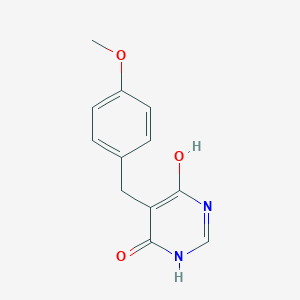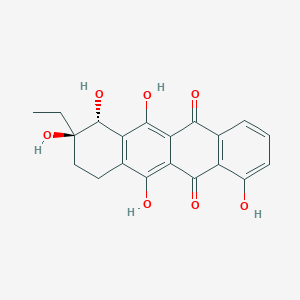
gamma-Rhodomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Rhodomycinone is a secondary metabolite produced by Streptomyces species. It is a member of the anthracycline family of antibiotics and exhibits potent antitumor activity. Gamma-Rhodomycinone has been the subject of extensive research due to its promising therapeutic potential in the treatment of cancer.
Applications De Recherche Scientifique
Structural Analysis of Gamma-Rhodomycinone
- Crystal and Molecular Structure Analysis : Gamma-Rhodomycinone's structure and relative configuration were determined through a three-dimensional X-ray analysis using the convolution molecule method. This study lays the foundation for understanding its chemical properties and potential applications (Rohrl & Hoppe, 1970).
Cancer Research and Gamma-Rhodomycinone
- Differentiation Inducing Activity in Cancer Cells : Gamma-Rhodomycinone, as an aglycone part of certain anthracyclines, was studied for its differentiation-inducing activity in Friend leukemia cells. The study found that while gamma-Rhodomycinone itself did not induce differentiation, it was cytotoxic. This highlights its potential relevance in cancer treatment strategies (Tsuji et al., 1986).
- Glycosyltransferase Gene in Anthracycline Antibiotic Biosynthesis : A study on the biosynthesis of beta-rhodomycin, an anthracycline antibiotic, identified a glycosyltransferase gene, which is crucial for the glycosylation of epsilon-rhodomycinone in beta-rhodomycin biosynthesis. This gene's function was verified through gene disruption and complementation tests, suggesting its role in the production pathway of anthracycline antibiotics, which have significant anticancer properties (Miyamoto et al., 2002).
- Synthesis of Episilon-Rhodomycinone Glycosides : The synthesis of various episilon-rhodomycinone glycosides was explored, demonstrating the diversity in the structural modification of rhodomycinone derivatives. These synthesized compounds, including episilon-rhodomycinone glycosides, showed activity against P388 tumors, indicating their potential as anticancer agents (Khadem et al., 1977).
Propriétés
Numéro CAS |
17514-35-1 |
|---|---|
Nom du produit |
gamma-Rhodomycinone |
Formule moléculaire |
C20H18O7 |
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C20H18O7/c1-2-20(27)7-6-9-12(19(20)26)18(25)14-13(16(9)23)17(24)11-8(15(14)22)4-3-5-10(11)21/h3-5,19,21,23,25-27H,2,6-7H2,1H3/t19-,20-/m1/s1 |
Clé InChI |
IYYYSIPRDYPSFJ-WOJBJXKFSA-N |
SMILES isomérique |
CC[C@]1(CCC2=C([C@H]1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
SMILES canonique |
CCC1(CCC2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O |
Synonymes |
(7R)-8-Ethyl-7,8,9,10-tetrahydro-1,6,7,8α,11-pentahydroxy-5,12-naphthacenedione |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



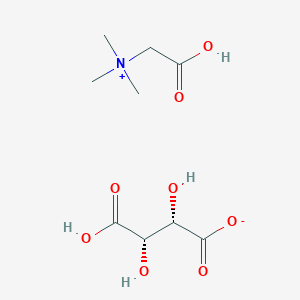

![Silane, [(3,7-dimethyl-6-octenyl)oxy]trimethyl-](/img/structure/B98092.png)
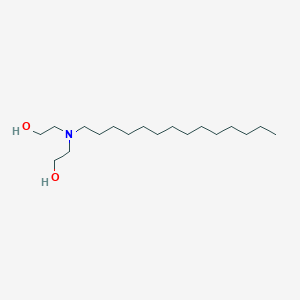
![2-[(4-Methoxyphenyl)carbonyl]furan](/img/structure/B98097.png)

